Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of an aromatic aldehyde with nitroacetic esters in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like 18-crown-6. The reaction is carried out at elevated temperatures (around 80°C) for several hours to yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Cycloaddition: The isoxazole ring can participate in further cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Cycloaddition: Various dienophiles and dienes under thermal or catalytic conditions.
Major Products Formed
Reduction: Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.
Hydrolysis: 5-(4-nitrophenyl)isoxazole-3-carboxylic acid.
Cycloaddition: Various polycyclic compounds depending on the reactants used.
Scientific Research Applications
Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group and isoxazole ring are key functional groups that contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(3-nitrophenyl)isoxazole-4-carboxylate
- Ethyl 5-(2-nitrophenyl)isoxazole-4-carboxylate
- Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 5-(4-nitrophenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCOARSXHUWDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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